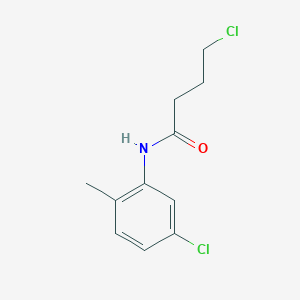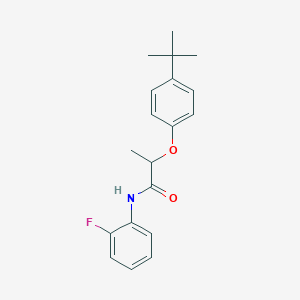![molecular formula C32H25Cl3N4O4 B10905426 4-[(E)-(2-{(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-[4-(dimethylamino)phenyl]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B10905426.png)
4-[(E)-(2-{(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-[4-(dimethylamino)phenyl]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[((E)-2-{(E)-2-[(2-CHLOROBENZOYL)AMINO]-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]PHENYL 2,4-DICHLOROBENZOATE is a complex organic compound characterized by its multiple functional groups, including chlorobenzoyl, dimethylamino, and hydrazono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-2-{(E)-2-[(2-CHLOROBENZOYL)AMINO]-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]PHENYL 2,4-DICHLOROBENZOATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the hydrazone intermediate.
Coupling with Dimethylaminobenzaldehyde: The hydrazone intermediate is then reacted with 4-dimethylaminobenzaldehyde under acidic conditions to form the corresponding hydrazone derivative.
Final Coupling Reaction: The final step involves the coupling of the hydrazone derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the hydrazone group, converting it into the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions include N-oxide derivatives, hydrazine derivatives, and various substituted aromatic compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the dimethylamino group suggests potential interactions with biological macromolecules.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The chlorobenzoyl and dimethylamino groups are particularly of interest for their pharmacological effects.
Industry
In industry, this compound can be used in the development of specialty chemicals and advanced materials. Its unique structure allows for applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-[((E)-2-{(E)-2-[(2-CHLOROBENZOYL)AMINO]-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]PHENYL 2,4-DICHLOROBENZOATE involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the aromatic rings and dimethylamino group can engage in π-π stacking and hydrogen bonding interactions with biological macromolecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Chlorobenzoyl)amino]phenyl 2,4-dichlorobenzoate: Lacks the hydrazone and dimethylamino groups, resulting in different chemical reactivity and biological activity.
4-[(2-Chlorobenzoyl)hydrazono]phenyl 2,4-dichlorobenzoate: Similar structure but without the dimethylamino group, affecting its pharmacological properties.
4-[(2-Chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]-2-propenoic acid: Lacks the hydrazone linkage, leading to different chemical behavior and applications.
Uniqueness
The uniqueness of 4-[((E)-2-{(E)-2-[(2-CHLOROBENZOYL)AMINO]-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]PHENYL 2,4-DICHLOROBENZOATE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazone and dimethylamino groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C32H25Cl3N4O4 |
|---|---|
Molecular Weight |
635.9 g/mol |
IUPAC Name |
[4-[(E)-[[(E)-2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C32H25Cl3N4O4/c1-39(2)23-12-7-20(8-13-23)17-29(37-30(40)25-5-3-4-6-27(25)34)31(41)38-36-19-21-9-14-24(15-10-21)43-32(42)26-16-11-22(33)18-28(26)35/h3-19H,1-2H3,(H,37,40)(H,38,41)/b29-17+,36-19+ |
InChI Key |
GOOXWDXAIGMCNQ-SWYAUKJLSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)/NC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10905346.png)
![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B10905352.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B10905356.png)
![1-methyl-4-nitro-N'-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10905367.png)
![2,4-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B10905368.png)
![N~2~-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide](/img/structure/B10905376.png)
![N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(1-phenylbutan-2-ylidene)hydrazinyl]acetamide](/img/structure/B10905386.png)


![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10905405.png)
![Benzene-1,4-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B10905409.png)
![2-(3-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B10905418.png)
![N'-[(E)-phenyl(pyridin-4-yl)methylidene]pentanehydrazide](/img/structure/B10905425.png)
![2-(11,17-Dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[A]phenanthren-17-YL)-2-oxoethyl methanesulfonate](/img/structure/B10905433.png)
